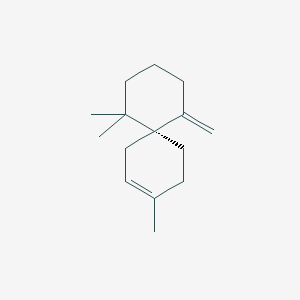
(+)-beta-Chamigrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-beta-chamigrene is the (6S)-enantiomer of beta-chamigrene. It is an enantiomer of a (-)-beta-chamigrene.
Scientific Research Applications
Structural Analysis Techniques
The structure of (+)-beta-Chamigrene and its derivatives have been explored using various techniques. Pulsed field gradient spectroscopy (PFGS) and conventional phase-cycled methodologies were employed for structural elucidation, highlighting the advantages of PFGS in 2D-NMR over traditional methods (König & Wright, 1997).
Biological Activities and Potential Applications
(+)-beta-Chamigrene derivatives exhibit various biological activities. A study on sesquiterpenes isolated from the red alga Laurencia scoparia, including beta-chamigrenes, showed in vitro anthelmintic activity against parasitic stages of Nippostrongylus brasiliensis (Davyt et al., 2001). Another significant discovery was the anti-inflammatory potential of β-chamigrenal from Schisandra chinensis fruits, demonstrating suppression of nitric oxide and prostaglandin E2 production in macrophages (Shin et al., 2014).
Chemical Synthesis and Modifications
Advancements in the chemical synthesis of (+)-beta-Chamigrene have been made to improve yield and reduce reaction steps, as demonstrated in the synthesis of racemic β-chamigrene (Antonsen et al., 2014). Detailed NMR analysis of complex spin systems like siruo-chamigrene, a variant of β-chamigrene, further contributes to understanding the molecular structure and potential applications (Kaiser et al., 2000).
properties
Product Name |
(+)-beta-Chamigrene |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6S)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m0/s1 |
InChI Key |
WLNGPDPILFYWKF-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CC1)C(=C)CCCC2(C)C |
SMILES |
CC1=CCC2(CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=C)CCCC2(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



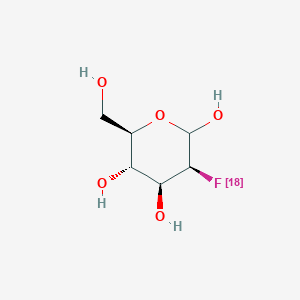
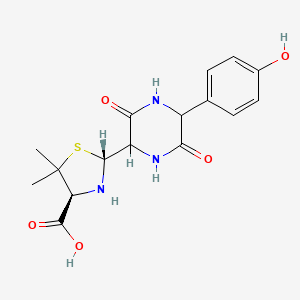
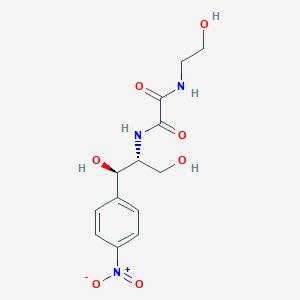
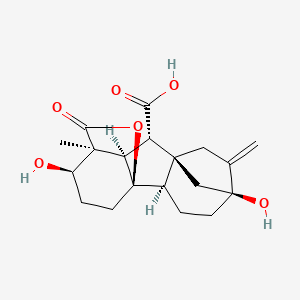


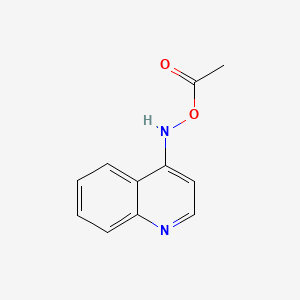
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)

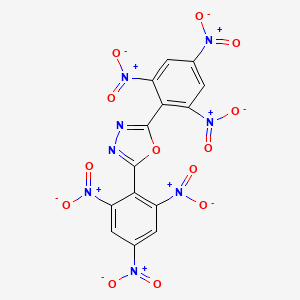
![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
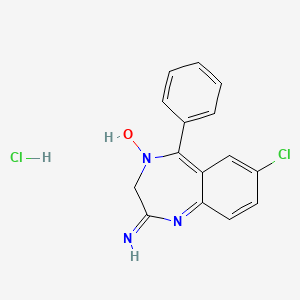
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)